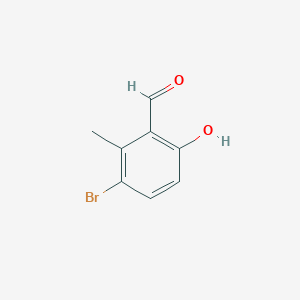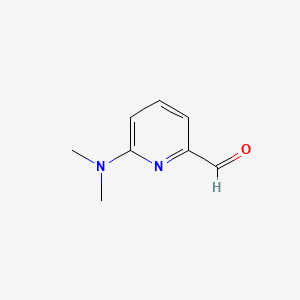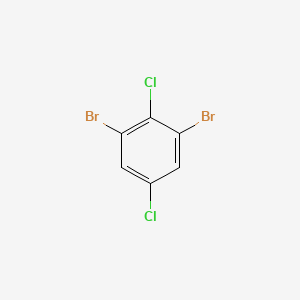
3-溴-6-羟基-2-甲基苯甲醛
描述
3-Bromo-6-hydroxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Bromo-2-methylbenzaldehyde involves the bromination of 2-methylbenzaldehyde. This reaction is carried out using bromine in the presence of a catalyst such as iron (III) bromide. The product is then purified by recrystallization to obtain the desired crystalline powder.科学研究应用
Biomedical Applications
3-Bromo-6-hydroxy-2-methylbenzaldehyde has shown promise in various biomedical applications. A study conducted by Ryzhkova, Ryzhkov, and Elinson (2020) investigated the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, leading to a compound potentially useful for the regulation of inflammatory diseases. This was demonstrated through docking studies, indicating its potential in biomedical research (Ryzhkova, Ryzhkov, & Elinson, 2020).
Electrochemical Behavior
Hasdemir, Deletioglu, Solak, and Sarı (2011) investigated the electrochemical behavior of polymers functionalized with Schiff bases, including derivatives of 2-hydroxy-5-bromobenzaldehyde. This research is significant for understanding the electroactive properties of such compounds, contributing to the field of electrochemistry (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Environmental Microbiology
Neilson, Allard, Hynning, and Remberger (1988) explored the transformation of halogenated aromatic aldehydes, including 3-bromo-4-hydroxybenzaldehyde, by anaerobic bacteria. This study is crucial for understanding the environmental impact and microbial interactions of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).
Fluorescent pH Sensors
In a study by Saha et al. (2011), a probe derived from a Schiff base compound similar to 3-Bromo-6-hydroxy-2-methylbenzaldehyde was found to act as a selective fluorescent pH sensor, indicating its potential application in biological and chemical sensing technologies (Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011).
Hydrolysis Reactions
The hydrolysis reaction of 3-bromo-4-hydroxybenzaldehyde in an ionic liquid was studied by Liu Chang-chun (2009). This research is important for understanding the chemical properties and reactions of such compounds in different solvents, with implications for industrial processes (Liu Chang-chun, 2009).
Coordination Chemistry
The chemical equilibria of lanthanide macrocyclic complexes with auxiliary ligands, involving derivatives of 2-hydroxy-3-hydroxy-5-methylbenzaldehyde, were investigated by Byun, Park, and Han (1999). This study contributes to the field of coordination chemistry, particularly in understanding the behavior of lanthanide complexes (Byun, Park, & Han, 1999).
Antioxidant Activity
The antioxidant activity of halogenated vanillin derivatives, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, was evaluated by Rijal, Haryadi, and Anwar (2022). This research highlights the potential of such compounds in acting as antioxidants (Rijal, Haryadi, & Anwar, 2022).
安全和危害
3-Bromo-6-hydroxy-2-methylbenzaldehyde is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
3-bromo-6-hydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFTNVHSLJTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577021 | |
| Record name | 3-Bromo-6-hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-hydroxy-2-methylbenzaldehyde | |
CAS RN |
137644-94-1 | |
| Record name | 3-Bromo-6-hydroxy-2-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137644-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-hydroxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)

